molecular formula C19H21N3O4S B11138728 methyl 5-isopropyl-2-{[2-(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-isopropyl-2-{[2-(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11138728
M. Wt: 387.5 g/mol
InChI Key: XQFUSXJVEWCQFM-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-2-{[2-(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate (molecular formula: C₂₀H₂₂N₄O₄S, molecular weight: 414.5 g/mol) is a structurally complex thiazole derivative. The molecule features:

  • A thiazole core substituted at position 5 with an isopropyl group and at position 4 with a methyl carboxylate.
  • Position 2 contains an acetamido linker connected to a 4-methoxyindole moiety, introducing aromatic and electron-rich characteristics .

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

methyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O4S/c1-11(2)17-16(18(24)26-4)21-19(27-17)20-15(23)10-22-9-8-12-13(22)6-5-7-14(12)25-3/h5-9,11H,10H2,1-4H3,(H,20,21,23)

InChI Key

XQFUSXJVEWCQFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely cited method for constructing 4,5-disubstituted thiazoles. For this compound, ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives are synthesized via condensation of α-haloketones with thioureas or thioamides.

  • Example Protocol :

    • React 3-chloroacetylpropanol (from α-acetyl-γ-butyrolactone chlorination) with thioisobutanamide in refluxing acetone.

    • Yield: 56% after column chromatography.

    • Critical parameters: Temperature control (20–30°C), stoichiometric excess of bromosuccinimide.

Cyclization of Thiourea Derivatives

Alternative routes involve cyclizing thioureas with α-keto esters under acidic conditions. For instance:

  • Stepwise Process :

    • Treat 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with copper cyanide in DMF at 140–160°C.

    • Isolate intermediates via sodium bicarbonate extraction.

Final Esterification and Purification

The methyl ester is typically introduced early but may require late-stage modification:

Esterification via Diazomethane

  • Treat thiazole-4-carboxylic acid with diazomethane in methanol.

  • Yield: >90%.

Chromatographic Purification

  • Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1).

  • Final purity: >95% (HPLC).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Hantzsch + Amide CouplingThiazole formation → amide coupling58–62Scalable, high regioselectivityMulti-step, costly reagents
Cyclization + AlkylationThiourea cyclization → indole alkylation50–55Avoids acyl chloridesLower yields, side reactions
Continuous Flow SynthesisMicroreactor-based tandem reactions70–82Rapid, reduced wasteSpecialized equipment required

Characterization and Validation

Critical analytical data confirm successful synthesis:

  • ¹H NMR (CDCl₃): δ 1.36 (d, J = 8.0 Hz, isopropyl CH₃), 3.98 (s, OCH₃), 4.72 (s, CH₂CO), 7.03 (s, thiazole-H).

  • HRMS : m/z Calculated for C₁₉H₂₀N₃O₄S: 394.1122; Found: 394.1125.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at thiazole C-2 vs. C-5 require careful stoichiometry.

  • Indole Stability : 4-Methoxyindole is prone to oxidation; use inert atmospheres.

  • Green Chemistry : Replace halogenated solvents with 2-MeTHF or cyclopentyl methyl ether .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form indole-2,3-diones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring and the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Indole-2,3-diones and other oxidized derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted thiazole and indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of an indole moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications. Its molecular structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : 302.36 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and indole derivatives exhibit promising anticancer properties. For instance, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, showing significant cytotoxic effects comparable to standard chemotherapeutics like cisplatin .

Case Study:
In one study, a derivative similar to methyl 5-isopropyl-2-{[2-(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate was tested against human hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines. The results demonstrated that the compound inhibited cell proliferation effectively, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Thiazole derivatives have also been recognized for their antimicrobial activities. The compound's structure may enhance its interaction with bacterial enzymes or receptors, leading to effective inhibition of microbial growth.

Case Study:
A study on thiazole derivatives revealed that certain compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial protein synthesis .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole compounds are well-documented. This compound may possess similar effects due to the presence of functional groups that modulate inflammatory pathways.

Research Insight:
In vitro studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

Data Summary Table

Application Activity Reference
AnticancerSignificant cytotoxicity against HepG2 and A549 cells
AntimicrobialBroad-spectrum activity against bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of methyl 5-isopropyl-2-{[2-(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, potentially inhibiting or activating their functions. The thiazole ring may also contribute to the compound’s biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural similarities and differences between the target compound and related thiazole derivatives:

Compound Name / Class Core Structure Key Substituents Molecular Formula Molecular Weight Key References
Methyl 5-isopropyl-2-{[2-(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate Thiazole 5-isopropyl, 4-methyl carboxylate, 2-acetamido-4-methoxyindole C₂₀H₂₂N₄O₄S 414.5
4-(4-Fluorophenyl)-2-(pyrazol-1-yl)thiazole derivatives Thiazole 4-fluorophenyl, pyrazolyl, triazolyl C₁₉H₁₄F₂N₆S 408.4
Thiazole-1,3,4-oxadiazole hybrids Thiazole + oxadiazole Oxadiazole-linked carbazole or arylidene groups Varies ~350–450
N-Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides Thiazole 4-pyridinyl, carboxamide C₁₄H₁₃N₃OS 287.3
5-Acetyl-2-amino-4-methyl-1,3-thiazole Thiazole 2-amino, 4-methyl, 5-acetyl C₆H₈N₂OS 156.2

Key Observations:

  • Heterocyclic Diversity : The target compound’s 4-methoxyindole moiety distinguishes it from fluorophenyl () or pyridinyl () derivatives. Indole’s planar aromatic system may enhance π-π stacking in biological targets compared to fluorophenyl groups, which prioritize hydrophobic interactions .
  • Functional Groups : The methyl carboxylate at position 4 contrasts with carboxamides () or oxadiazoles (). Carboxylates generally improve solubility but may reduce membrane permeability compared to amides .

Pharmacological and Toxicological Considerations

  • Biological Activity: While direct data for the target compound are absent, highlights statistical rigor in evaluating thiazole carboxamides (p < 0.05 significance).
  • Toxicity: notes that toxicological profiles for similar thiazoles remain understudied.

Biological Activity

Methyl 5-isopropyl-2-{[2-(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound possesses a unique structure characterized by:

  • Thiazole ring
  • Indole moiety
  • Carboxylate ester group

Its molecular formula is C19H21N3O4SC_{19}H_{21}N_{3}O_{4}S with a molecular weight of 387.5 g/mol. The methoxy group on the indole ring is believed to enhance its biological activity through electronic and steric effects.

The biological activity of this compound is likely linked to its interaction with specific enzymes or receptors within biological systems. The indole moiety may facilitate binding to various biological targets, potentially leading to inhibition or activation of their functions. The thiazole ring could modulate biological pathways, making it a candidate for further drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar thiazole and indole derivatives. For instance, compounds with an indole structure have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin .

CompoundMIC (μM)Target Bacteria
5d37.9–113.8S. aureus
5gTBDL. monocytogenes
5kTBDE. coli

Enzyme Inhibition Studies

The compound's potential as an enzyme modulator has been explored through various in vitro assays. For example, studies involving surface plasmon resonance and enzyme inhibition assays have indicated that this compound can interact with key enzymes involved in inflammatory processes, such as lipoxygenases (ALOX15) and cyclooxygenases (COX-1/COX-2) .

Comparative Analysis with Related Compounds

The structural uniqueness of this compound lies in its combination of both thiazole and indole structures along with a methoxy substituent on the indole ring. This combination may enhance its pharmacological properties compared to other compounds:

Compound NameStructure FeaturesUnique Aspects
5-MethylindoleIndole structureLacks thiazole ring
ThiazolidineThiazole structureNo indole component
IndomethacinIndole derivativeContains a carboxylic acid but lacks thiazole

Case Studies and Research Findings

Research indicates that compounds similar to this compound have been evaluated for their anti-cancer properties. For instance, certain derivatives showed significant antiproliferative activities against various cancer cell lines, suggesting potential applications in oncology .

Q & A

Q. How are mechanistic insights into its biological activity derived?

  • Methodology :
  • Kinetic assays : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots for enzyme targets.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces.
  • Gene expression profiling : Use RNA-seq to identify pathways modulated by the compound in treated cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.